Bleomycin Sulfate USP (Blenoxane) Composition Versus Bleomycin HCl Formulation: A2/A5 Content Comparison
Bleomycin sulfate USP (Blenoxane) contains 69% bleomycin A2 and 29.3% bleomycin B2 by HPLC analysis, whereas a comparator bleomycin HCl formulation contains 97% bleomycin A5 fraction with minimal A2/B2 content [1]. This compositional divergence is not merely analytical but translates to functional differences: in murine B-16 melanoma-bearing C57/B1 mice, the A5-rich formulation produced greater tumor growth inhibition but also higher drug-induced lethality at elevated doses [1].
| Evidence Dimension | Bleomycin congener composition |
|---|---|
| Target Compound Data | Bleomycin sulfate USP (Blenoxane): 69% bleomycin A2, 29.3% bleomycin B2 |
| Comparator Or Baseline | Bleomycin HCl (Tianjin Hebei): 97% bleomycin A5 fraction |
| Quantified Difference | Target contains A2 as dominant congener; comparator contains A5 as virtually sole congener |
| Conditions | Reverse-phase HPLC using USP methodology; in vivo B-16 melanoma murine model |
Why This Matters
Procurement of the correct salt form and congener profile is critical because different bleomycin formulations exhibit divergent therapeutic windows and cannot be substituted without altering both efficacy and toxicity.
- [1] Dorr RT, Meyers R, Snead K, et al. Analytical and biological inequivalence of two commercial formulations of the antitumor agent bleomycin. Cancer Chemother Pharmacol. 1998;42(2):149-154. View Source
